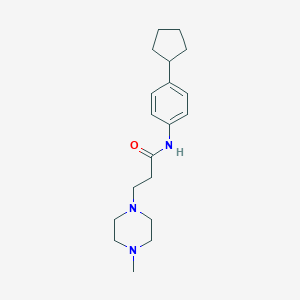![molecular formula C21H25ClN2S B374737 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374737.png)
1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-propan-2-ylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzothiepin core and a piperazine moiety. Its molecular formula is C18H23ClN2S, and it has a molecular weight of approximately 334.91 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-propan-2-ylpiperazine typically involves multiple steps. One common method starts with the chlorination of a benzothiepin derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-propan-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like dichloromethane or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-propan-2-ylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-propan-2-ylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with G-protein coupled receptors (GPCRs) or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-3-phenylurea
- 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
Uniqueness
Compared to similar compounds, 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-propan-2-ylpiperazine stands out due to its unique combination of a chlorinated benzothiepin core and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25ClN2S |
|---|---|
Molecular Weight |
373g/mol |
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C21H25ClN2S/c1-15(2)23-9-11-24(12-10-23)19-13-16-5-3-4-6-20(16)25-21-8-7-17(22)14-18(19)21/h3-8,14-15,19H,9-13H2,1-2H3 |
InChI Key |
KZUYNEYIJRBPII-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-5-(dimethylamino)pentanenitrile](/img/structure/B374654.png)
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B374656.png)
![4-{[8-(4-Morpholinylmethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl}morpholine](/img/structure/B374660.png)
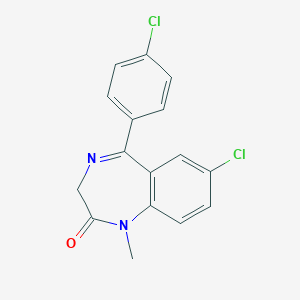
![1-[2-(Acetyloxy)ethyl]-4-[4,4-bis(4-fluorophenyl)butyl]-1,4-dimethylpiperazinediium](/img/structure/B374664.png)
![1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine](/img/structure/B374665.png)
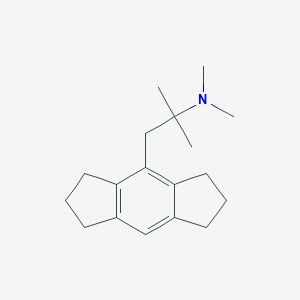
![2-{4-[3-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)propyl]-1-piperazinyl}ethanol](/img/structure/B374668.png)
![2-{4-[2-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)ethyl]-1-piperazinyl}ethanol](/img/structure/B374669.png)
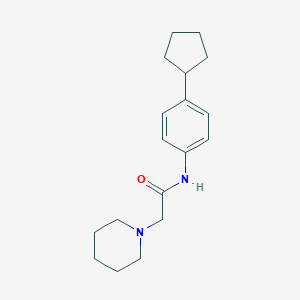
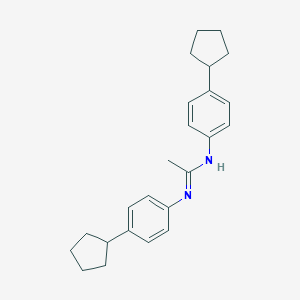
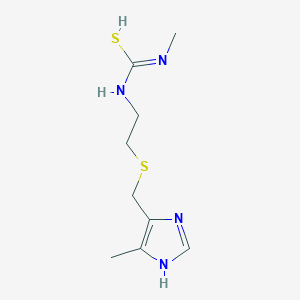
![2-[3,4-dichloro-2-(phenylsulfanyl)phenyl]-3-[3,5-dichloro-2-(phenylsulfanyl)phenyl]-N,N-dimethyl-1-propanamine](/img/structure/B374676.png)
